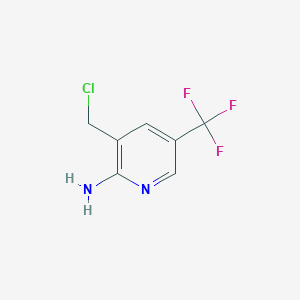

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine

Descripción general

Descripción

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 g/mol . This compound is characterized by the presence of an amino group, a chloromethyl group, and a trifluoromethyl group attached to a pyridine ring. It is a white to off-white crystalline powder that is used in various chemical and industrial applications .

Métodos De Preparación

The synthesis of 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common method involves the reaction of 2-cyano-3-chloro-5-trifluoromethylpyridine with hydrogen in the presence of a Raney nickel catalyst in an acetic acid solvent . This reaction is carried out under low pressure and at a specific temperature to yield the desired product. The process is advantageous due to its mild reaction conditions, high separation yield, and high product purity, making it suitable for industrial-scale production .

Análisis De Reacciones Químicas

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including substitution, reduction, and oxidation reactions. For instance, it can react with palladium catalysts and potassium acetate in the presence of CH3BF3K to form different substituted pyridine derivatives . The compound’s trifluoromethyl group makes it particularly reactive in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions . Major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances the pharmacological properties of drugs, contributing to their efficacy and selectivity. For instance, derivatives of trifluoromethylpyridines have been shown to possess unique biological activities due to the combination of the fluorine atom's physicochemical properties and the pyridine moiety's characteristics .

Clinical Applications

Several pharmaceutical products containing trifluoromethylpyridine derivatives have received market approval, with ongoing clinical trials for new candidates. The incorporation of this compound in drug formulations has been linked to improved therapeutic outcomes and reduced side effects .

Agricultural Chemicals

Enhancement of Agrochemicals

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine is utilized in formulating agrochemicals, significantly improving the efficacy of pesticides and herbicides. This compound contributes to crop protection by enhancing pest resistance and increasing crop yields. Notably, it has been integrated into various commercial herbicides that selectively control weeds while minimizing damage to crops .

Case Studies

- Fluazifop-butyl : This was one of the first trifluoromethylpyridine derivatives introduced in the agrochemical market, showcasing effective pest control capabilities .

- Bicyclopyrone : A selective herbicide that utilizes this compound for controlling specific weed species while being safe for cereals .

Material Science

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors due to the presence of the trifluoromethyl group .

Research Reagents

Facilitating Organic Synthesis

In laboratory settings, this compound acts as a reagent in organic synthesis, facilitating complex chemical reactions essential for medicinal chemistry research. Its role in synthesizing various organic compounds is invaluable for researchers aiming to explore novel therapeutic agents .

Fluorinated Compounds

Applications in Imaging and Diagnostics

The trifluoromethyl group imparts unique characteristics that are advantageous for creating fluorinated compounds used in medical imaging and diagnostics. These compounds are increasingly valuable due to their ability to enhance contrast in imaging techniques .

Data Table: Summary of Applications

| Application Area | Description | Notable Examples |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis targeting neurological disorders | Various approved drugs |

| Agricultural Chemicals | Enhances efficacy of pesticides/herbicides | Fluazifop-butyl, Bicyclopyrone |

| Material Science | Development of advanced materials with enhanced properties | Polymers, coatings |

| Research Reagents | Acts as a reagent in organic synthesis | Medicinal chemistry research |

| Imaging & Diagnostics | Used in creating fluorinated compounds for medical imaging | Various fluorinated imaging agents |

Mecanismo De Acción

The mechanism of action of 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes . This property is particularly useful in drug design, as it can improve the bioavailability and efficacy of pharmaceutical agents. The compound can also act as a ligand, forming complexes with metal ions that can catalyze various biochemical reactions . These interactions are crucial in the development of new drugs and therapeutic agents.

Comparación Con Compuestos Similares

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as 2-amino-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine . These compounds share the trifluoromethyl group, which imparts similar chemical properties, such as increased stability and reactivity in nucleophilic substitution reactions . the presence of different substituents, such as the amino or chloro groups, can significantly affect their reactivity and applications. For example, 2-amino-5-(trifluoromethyl)pyridine is used in the synthesis of organic electronic materials, while 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate in the production of agrochemicals .

Actividad Biológica

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine (ACTF) is a pyridine derivative with notable biological activity, primarily due to its trifluoromethyl group, which enhances lipophilicity and biological membrane permeability. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, acting as an intermediate in the synthesis of various biologically active compounds.

- Molecular Formula : C6H4ClF3N2

- Molecular Weight : 196.56 g/mol

- Structure : The presence of the trifluoromethyl group significantly influences both the chemical reactivity and biological interactions of the compound.

The biological activity of ACTF is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group not only enhances the compound's lipophilicity but also facilitates its penetration into cellular membranes, allowing it to reach intracellular targets effectively. Research indicates that compounds with similar structures exhibit enhanced potency in inhibiting specific enzymes and receptors.

Biological Activity Overview

Research findings highlight several key areas where ACTF demonstrates biological activity:

- Antimicrobial Activity :

- Antiviral Activity :

- Insecticidal Activity :

- Enzymatic Inhibition :

Table 1: Antibacterial Activity of this compound

| Concentration (mg/L) | Bacterial Strain A (%) | Bacterial Strain B (%) | Bacterial Strain C (%) |

|---|---|---|---|

| 50 | 40 ± 1.2 | 26 ± 0.3 | 9 ± 2.7 |

| 100 | 57 ± 0.3 | 44 ± 3.0 | 53 ± 2.5 |

| 500 | 75 ± 0 | 50 ± 0 | 45 ± 2.9 |

*Data represents mean values from three independent experiments .

Table 2: Insecticidal Activity of Trifluoromethyl Pyridines

| Compound | Activity (%) at 500 mg/L |

|---|---|

| E1 | 50 ± 0 |

| E2 | 45 ± 2.9 |

| E3 | 75 ± 0 |

| F1 | 35 ± 0 |

*Insecticidal tests were performed in triplicates .

Case Studies

- Pharmaceutical Applications :

- Agricultural Applications :

Propiedades

IUPAC Name |

3-(chloromethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-2-4-1-5(7(9,10)11)3-13-6(4)12/h1,3H,2H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACNMXIYBURRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.